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Get Quote

Executive Summary
TRAP-5 (Thrombin Receptor Agonist Peptide-5) is a synthetic pentapeptide with the sequence

Ser-Phe-Leu-Leu-Arg (SFLLR). It functions as a direct agonist of the Protease-Activated

Receptor 1 (PAR-1), mimicking the N-terminal "tethered ligand" exposed after thrombin-

mediated cleavage.[1]

Unlike classical ligand-receptor interactions, TRAP-5 bypasses the enzymatic cleavage step,

directly activating the receptor to induce platelet aggregation, calcium mobilization, and

vascular endothelial signaling. This guide analyzes the molecular determinants of its activity,

comparative potency, and validated experimental protocols for its application in drug discovery

and hematology.

Molecular Architecture & Mechanism
The "Tethered Ligand" Mechanism
PAR-1 is a G-protein coupled receptor (GPCR) activated by an irreversible proteolytic

mechanism.

Cleavage: Thrombin cleaves the N-terminal exodomain of PAR-1 at the Arg41-Ser42 bond.
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Exposure: This reveals a new N-terminus starting with the sequence SFLLR...[2]

Self-Activation: The newly exposed SFLLR sequence folds back and binds intramolecularly

to the receptor's second extracellular loop (ECL2), triggering transmembrane signaling.

TRAP-5 is a soluble peptide mimic of this tethered sequence, capable of activating the receptor

in trans without the need for thrombin.

Physicochemical Profile
Property Specification

Sequence H-Ser-Phe-Leu-Leu-Arg-OH (or -NH2)

One-Letter Code SFLLR

Molecular Weight 633.79 g/mol (Amide form)

Isoelectric Point (pI) ~11.0 (Highly Basic)

Solubility Water soluble; often supplied as TFA salt

Stability
Susceptible to aminopeptidases; Amidation (-

NH2) at C-terminus improves stability.

Structure-Activity Relationship (SAR) Analysis
The bioactivity of TRAP-5 is strictly governed by the specific physicochemical properties of its

five residues. The "Pharmacophore" requires a precise spatial arrangement of the N-terminal

amine, the aromatic ring of Phenylalanine, and the guanidino group of Arginine.

Residue-by-Residue Analysis
Position 1: Serine (Ser-1) – The Trigger

Critical Feature: The free

-amino group is non-negotiable. It mimics the newly exposed N-terminus after cleavage.[2]
Acetylation or methylation of this amine abolishes activity.

Side Chain: The hydroxyl group (-OH) contributes to hydrogen bonding but is less critical

than the amine. Substitution with Alanine (Ala) reduces potency but does not abolish it.
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SAR Insight: The distance between the N-terminal nitrogen and the Phe-2 aromatic ring is a

key determinant of receptor docking.

Position 2: Phenylalanine (Phe-2) – The Anchor
Critical Feature: The aromatic phenyl ring is essential for high-affinity binding, likely engaging

in

-

stacking or hydrophobic interactions with residues in the PAR-1 ligand-binding pocket.

Substitution Data: Replacement with non-aromatic hydrophobic residues (e.g., Ala, Leu)

results in a near-total loss of agonist activity.

Stereochemistry: Strictly L-isomer required. D-Phe analogs are often inactive or act as weak

antagonists.

Position 3 & 4: Leucine (Leu-3, Leu-4) – The Hydrophobic Core
Role: These residues form a hydrophobic spacer that orients the terminal Arginine correctly

relative to the N-terminus.

Tolerance: This region is the most tolerant to substitution.

Leu-3: Can often be replaced by other hydrophobic residues (Val, Ile) with minor potency

shifts.

Leu-4: Participates in hydrophobic packing.

Backbone: The amide bond between Leu-3 and Leu-4 is sensitive; N-methylation here can

disrupt the bioactive conformation.

Position 5: Arginine (Arg-5) – The Electrostatic Clamp
Critical Feature: The positively charged guanidino group is vital. It forms an electrostatic

interaction (salt bridge) with conserved acidic residues (Asp/Glu) in the receptor's

extracellular loop.
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C-Terminus: The C-terminal carboxylate is not required for binding. In fact, converting the C-

terminus to an Amide (-NH2) often enhances biological potency and stability against

carboxypeptidases.

Substitution: Replacing Arg with Lysine (Lys) significantly reduces potency, indicating that the

specific geometry of the guanidino group is preferred over a generic positive charge.

Comparative Potency (EC50)
TRAP-5 (SFLLR) is the minimal active fragment but is generally less potent than the

hexapeptide TRAP-6 (SFLLRN).

Agonist Sequence

Relative
Potency
(Platelet
Aggregation)

EC50
(Approx.)

Notes

Thrombin (Enzyme) 1000x ~0.5 - 1 nM
Physiological

activator

TRAP-6 SFLLRN 10x ~1 - 5 µM

Standard

reference

peptide

TRAP-5 SFLLR 1x ~10 - 50 µM
Minimal active

sequence

Scrambled LSFLR Inactive N/A Negative control

Signaling Pathway Visualization
TRAP-5 binding to PAR-1 triggers a cascade of G-protein signaling events, primarily

(Calcium) and

(RhoA).
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G-Protein Coupling
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Figure 1: Signal transduction pathway activated by TRAP-5 binding to PAR-1, leading to

platelet aggregation.

Experimental Protocols
Protocol A: Platelet Aggregation Assay (LTA)
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Objective: Quantify the functional potency of TRAP-5 variants using Light Transmission

Aggregometry.

Reagents:

Citrated Human Whole Blood.

Tyrode’s Buffer (pH 7.4).

TRAP-5 Stock Solution (10 mM in water/DMSO).

Workflow:

Preparation: Centrifuge whole blood at 200 x g for 15 min to obtain Platelet-Rich Plasma

(PRP).

Baseline: Transfer PRP to aggregometer cuvettes. Set 100% transmission using Platelet-

Poor Plasma (PPP).

Incubation: Incubate PRP at 37°C for 2 minutes with stirring (1000 rpm).

Activation: Add TRAP-5 (Final conc: 10–100 µM).

Measurement: Monitor light transmission for 5–10 minutes.

Positive Result: Rapid increase in transmission (clearing of turbid solution) indicating

aggregation.

Validation: Pre-incubate with PAR-1 antagonist (e.g., Vorapaxar) to confirm specificity.

Protocol B: Calcium Mobilization Assay
Objective: Measure real-time cytosolic

flux, a direct downstream effector of

coupling.

Workflow:
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Loading: Incubate washed platelets or endothelial cells with Fluo-4 AM (2 µM) for 30 min at

37°C in dark.

Washing: Wash cells 2x with HBSS to remove extracellular dye.

Baseline: Measure baseline fluorescence (Ex: 494nm, Em: 516nm) for 30 seconds.

Injection: Inject TRAP-5 (titrate 1 µM – 100 µM).

Readout: Record peak fluorescence intensity (

) relative to baseline (

).

Data Analysis: Plot

vs. log[Agonist] to determine EC50.

SAR Logic Visualization
The following diagram maps the specific contribution of each residue in the SFLLR sequence

to the receptor activation mechanism.
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Figure 2: Pharmacophore map of TRAP-5. Red/Yellow/Green nodes indicate critical interaction

points.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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